molecular formula C8H15NS B13165235 1-Cyclopropyl-piperidine-4-thiol

1-Cyclopropyl-piperidine-4-thiol

Cat. No.: B13165235
M. Wt: 157.28 g/mol
InChI Key: FAWKSXFTJZMRBF-UHFFFAOYSA-N
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Description

1-Cyclopropyl-piperidine-4-thiol is a heterocyclic organic compound featuring a piperidine ring substituted with a cyclopropyl group and a thiol group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-piperidine-4-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with 4-chlorothiophenol in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation of the thiol group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the thiol group.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-piperidine-4-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under oxidative conditions.

    Reduction: The compound can be reduced to form the corresponding piperidine derivative.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Piperidine derivatives.

    Substitution: Thioethers or other substituted derivatives.

Scientific Research Applications

1-Cyclopropyl-piperidine-4-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-piperidine-4-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Cyclopropyl-piperidine-4-thiol is unique due to the presence of both a cyclopropyl group and a thiol group on the piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H15NS

Molecular Weight

157.28 g/mol

IUPAC Name

1-cyclopropylpiperidine-4-thiol

InChI

InChI=1S/C8H15NS/c10-8-3-5-9(6-4-8)7-1-2-7/h7-8,10H,1-6H2

InChI Key

FAWKSXFTJZMRBF-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC(CC2)S

Origin of Product

United States

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